molecular formula C22H16N4O6 B2899914 N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide CAS No. 332152-84-8

N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide

Cat. No.: B2899914
CAS No.: 332152-84-8
M. Wt: 432.392
InChI Key: CMJBDSAZFODAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide is a heterocyclic amide derivative featuring a benzooxazole core substituted with methyl groups at positions 5 and 6. The benzooxazole moiety is linked via a phenyl group to a 2,4-dinitro-substituted benzamide. This structure combines electron-rich (methyl) and electron-deficient (nitro) groups, suggesting unique physicochemical and biological properties.

Benzooxazole derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O6/c1-12-8-18-20(9-13(12)2)32-22(24-18)14-4-3-5-15(10-14)23-21(27)17-7-6-16(25(28)29)11-19(17)26(30)31/h3-11H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJBDSAZFODAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide (CAS: 332152-84-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C22H16N4O6
  • Molar Mass : 432.38564 g/mol

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study on benzoxazole derivatives indicated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL) against B. subtilisMIC (µg/mL) against C. albicans
Compound A2530
Compound B5020
This compoundTBD (To Be Determined)TBD

Anticancer Activity

The compound's structure suggests potential for anticancer activity due to the presence of the benzoxazole moiety, which has been associated with cytotoxic effects on various cancer cell lines. Studies indicate that benzoxazole derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Studies on Cytotoxicity

  • Breast Cancer Cells :
    • Compounds with similar structures demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
    • The presence of electron-donating groups enhanced activity.
  • Lung Cancer Cells :
    • Compounds were tested against A549 cell lines with promising results indicating reduced viability.
  • Colorectal Cancer Cells :
    • The compound showed potential in inhibiting growth in HCT-116 cells.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features:

  • Electron-Donating Groups : Enhance antibacterial and anticancer activities.
  • Positioning of Substituents : The location of functional groups on the benzoxazole ring significantly affects potency.

Table 2: Structure–Activity Relationship Insights

Structural FeatureEffect on Activity
Electron-donating substituentsIncreased activity
Positioning of methoxy groupsVariable impact on potency
Presence of nitro groupsPotentially enhances toxicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound
  • Core : Benzooxazole (oxygen-containing heterocycle) fused to a phenyl-dinitrobenzamide.
  • Substituents :
    • 5,6-Dimethyl on benzooxazole (electron-donating groups).
    • 2,4-Dinitro on benzamide (electron-withdrawing groups).
  • Functional Groups : Amide, nitro, benzoxazole.
Analogs from Evidence
Compound (Source) Core Structure Key Substituents/Functional Groups Potential Applications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide Hydroxy-dimethylethyl, amide Metal-catalyzed C–H functionalization
Benzothiazolyl-azo-benzoic acid derivatives Benzothiazole-azo-benzoic acid Azo, carboxylic acid, hydroxyl Dyes, analytical ligands
TPIN (N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide) Tetrazole-isonicotinamide Tetrazole, amide Anticancer agents (Akt-mTOR pathway regulation)

Key Observations :

  • Heterocycle Differences : The benzooxazole in the target compound (oxygen atom) contrasts with benzothiazole (sulfur, ) and tetrazole (nitrogen-rich, ). Oxygen in benzooxazole increases polarity compared to sulfur in benzothiazole .
  • Substituent Effects : The 5,6-dimethyl groups on benzooxazole enhance lipophilicity, while the 2,4-dinitro groups on benzamide likely increase acidity and electrophilicity compared to methyl or hydroxyl substituents in analogs .

Physicochemical Properties

Acidity and Solubility
  • Target Compound : Nitro groups increase acidity (pKa ~3–4 for nitrobenzamides), enhancing water solubility under basic conditions.
  • Analog Comparisons: : Hydroxyl and amide groups contribute to moderate solubility in polar solvents . : Carboxylic acid (pKa ~2–3) and phenolic hydroxyl (pKa ~9–10) in azo derivatives .
Electronic Properties
  • Benzooxazole vs. Benzothiazole : The oxygen atom in benzooxazole creates a less electron-rich aromatic system compared to sulfur in benzothiazole, affecting π-π stacking and metal coordination .

Mechanistic Contrasts :

  • The target’s nitro groups may induce oxidative stress or interact with nitroreductases, differing from TPIN’s tetrazole-mediated Akt-mTOR pathway modulation .

Q & A

Basic: What synthetic routes are recommended for preparing N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide?

Methodological Answer:
A common approach involves coupling a pre-synthesized benzoxazole intermediate (e.g., 3-(5,6-dimethyl-benzooxazol-2-yl)-aniline) with 2,4-dinitrobenzoyl chloride under mild basic conditions. For example, acetonitrile/water mixtures (3:1 v/v) with carbodiimide coupling agents (e.g., EDC·HCl) at room temperature for 48–72 hours yield the target compound. Purification via crystallization (methanol/water, 4:1) typically achieves >75% yield. Confirmatory techniques include IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) .

Advanced: How can reaction conditions be optimized to minimize nitro group reduction during synthesis?

Methodological Answer:
Nitro groups are prone to unintended reduction under acidic or reducing conditions. To mitigate this:

  • Use inert atmospheres (N₂/Ar) to prevent oxidative side reactions.
  • Avoid strong acids (e.g., H₂SO₄) in favor of mild bases (e.g., pyridine) for pH control .
  • Monitor reaction progress via TLC or HPLC to detect early intermediates (e.g., nitroso derivatives).
  • Replace metal catalysts (e.g., Pd/C) with non-metallic coupling agents (e.g., EDC·HCl) to suppress hydrogenation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and benzoxazole methyl groups (δ 2.2–2.5 ppm).
  • IR Spectroscopy : Confirm amide (C=O at ~1650 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functionalities.
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak) .

Advanced: How can researchers resolve overlapping signals in NMR spectra of this compound?

Methodological Answer:
Overlapping aromatic signals can be resolved using:

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign crowded regions.
  • Variable Temperature NMR : Reduce signal broadening caused by restricted rotation (e.g., amide bonds).
  • Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to shift/resolve peaks .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) assays to assess anaerobic metabolism disruption .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced: How can molecular docking studies predict binding interactions with PFOR enzyme targets?

Methodological Answer:

  • Protein Preparation : Retrieve PFOR crystal structure (PDB ID: 2X9G) and refine via energy minimization.
  • Ligand Docking : Use AutoDock Vina to model the compound into the active site, focusing on hydrogen bonds between the amide group and Arg114/His85 residues.
  • MD Simulations : Run 100 ns trajectories (e.g., GROMACS) to assess binding stability .

Basic: What crystallization strategies improve single-crystal X-ray diffraction quality?

Methodological Answer:

  • Solvent Gradients : Use slow evaporation (e.g., methanol/water 1:1) to promote ordered lattice formation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., nitrobenzamide derivatives).
  • Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts .

Advanced: How do intermolecular hydrogen bonds influence the compound’s solid-state stability?

Methodological Answer:
Classical N–H···O and C–H···O hydrogen bonds (e.g., between amide N–H and nitro O atoms) stabilize crystal packing. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., 25% H-bonding). Thermal gravimetry (TGA) correlates stability with hydrogen bond density .

Basic: What chromatographic methods are effective for purifying this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for preliminary purification.
  • HPLC : C18 column with acetonitrile/water (70:30) + 0.1% TFA for final polishing .

Advanced: How can substituent modifications enhance solubility without compromising bioactivity?

Methodological Answer:

  • Polar Substituents : Introduce methoxy (–OCH₃) groups at the benzoxazole ring to improve aqueous solubility (logP reduction by ~0.5 units).
  • Prodrug Design : Convert the nitro group to a hydroxylamine prodrug for pH-dependent activation.
  • SAR Analysis : Compare IC₅₀ values of derivatives in enzyme assays to identify tolerated modifications .

Basic: What stability studies are recommended for long-term storage?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials to prevent nitro group photolysis.
  • Excipient Screening : Embed in PEG-4000 matrices to reduce hygroscopicity .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS to identify in vivo metabolites (e.g., nitro-reduced derivatives) that may lack activity.
  • Pharmacokinetic Modeling : Calculate bioavailability (e.g., <20% oral absorption) to explain efficacy gaps.
  • Tissue Distribution Studies : Radiolabel the compound (¹⁴C) to track accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.